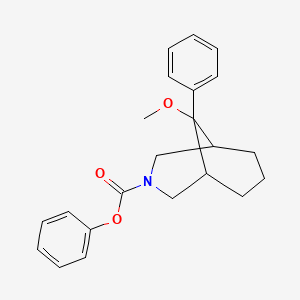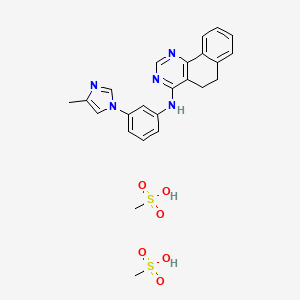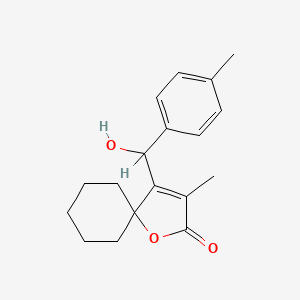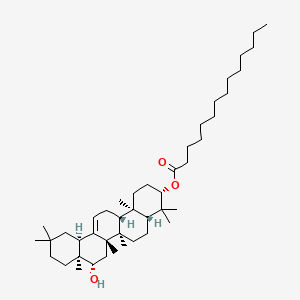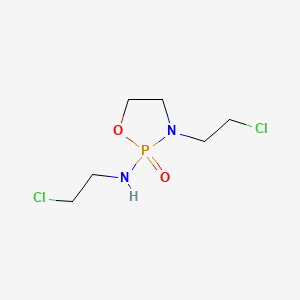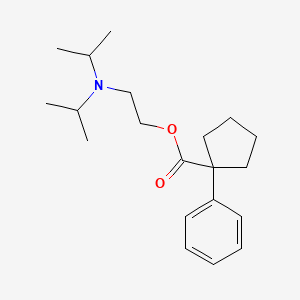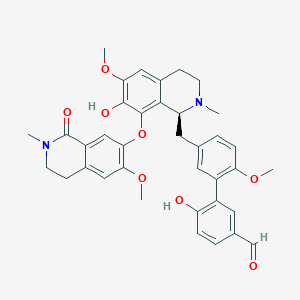
Secantioquine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Secantioquine involves multiple steps, starting from simpler organic molecules. The process typically includes:
Formation of Isoquinoline Derivatives: The initial step involves the synthesis of isoquinoline derivatives through cyclization reactions.
Functional Group Modifications:
Coupling Reactions: The final steps include coupling reactions to form the biphenyl structure and the incorporation of additional functional groups
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including:
Batch Reactors: For controlled reaction conditions and high yield.
Continuous Flow Reactors: For efficient and scalable production.
Purification Techniques: Such as chromatography and crystallization to obtain high-purity this compound
Analyse Chemischer Reaktionen
Types of Reactions: Secantioquine undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Introduction of new functional groups by replacing existing ones
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Including palladium on carbon for hydrogenation reactions
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further chemical transformations .
Wissenschaftliche Forschungsanwendungen
Secantioquine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of Secantioquine involves its interaction with specific molecular targets and pathways:
Molecular Targets: this compound may interact with enzymes and receptors involved in cellular processes.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions and responses .
Vergleich Mit ähnlichen Verbindungen
Secantioquine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Isoquinoline derivatives, biphenyl compounds, and other polyfunctional organic molecules.
Uniqueness: this compound’s unique combination of functional groups and its complex structure make it distinct from other compounds in its class .
Eigenschaften
CAS-Nummer |
93767-29-4 |
|---|---|
Molekularformel |
C37H38N2O8 |
Molekulargewicht |
638.7 g/mol |
IUPAC-Name |
4-hydroxy-3-[5-[[(1S)-7-hydroxy-6-methoxy-8-[(6-methoxy-2-methyl-1-oxo-3,4-dihydroisoquinolin-7-yl)oxy]-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-methoxyphenyl]benzaldehyde |
InChI |
InChI=1S/C37H38N2O8/c1-38-12-11-24-18-33(46-5)35(42)36(47-32-19-25-23(17-31(32)45-4)10-13-39(2)37(25)43)34(24)28(38)16-21-7-9-30(44-3)27(14-21)26-15-22(20-40)6-8-29(26)41/h6-9,14-15,17-20,28,41-42H,10-13,16H2,1-5H3/t28-/m0/s1 |
InChI-Schlüssel |
ZOBAYWQPWZMJPP-NDEPHWFRSA-N |
Isomerische SMILES |
CN1CCC2=CC(=C(C(=C2[C@@H]1CC3=CC(=C(C=C3)OC)C4=C(C=CC(=C4)C=O)O)OC5=C(C=C6CCN(C(=O)C6=C5)C)OC)O)OC |
Kanonische SMILES |
CN1CCC2=CC(=C(C(=C2C1CC3=CC(=C(C=C3)OC)C4=C(C=CC(=C4)C=O)O)OC5=C(C=C6CCN(C(=O)C6=C5)C)OC)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





